molecular formula C11H24Si B14483741 Silane, trimethyl-1-octenyl- CAS No. 65644-33-9

Silane, trimethyl-1-octenyl-

Cat. No.: B14483741
CAS No.: 65644-33-9
M. Wt: 184.39 g/mol
InChI Key: DWVPGZOBZDSBQL-UHFFFAOYSA-N
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Description

. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are characterized by their silicon-hydrogen bonds and are widely used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, trimethyl-1-octenyl-, typically involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. A common method involves the reaction of 1-octene with trimethylsilane in the presence of a platinum catalyst . The reaction is carried out under mild conditions, typically at room temperature, and results in the formation of the desired product with high yield.

Industrial Production Methods

Industrial production of silane, trimethyl-1-octenyl-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity silane, trimethyl-1-octenyl-.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl-1-octenyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The silicon-hydrogen bond can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Silane, trimethyl-1-octenyl-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of silane, trimethyl-1-octenyl-, involves its ability to donate hydride ions (H-) in reduction reactions. The silicon-hydrogen bond is highly reactive and can participate in various chemical transformations. In hydrosilylation reactions, the compound acts as a hydride donor, facilitating the addition of silicon to alkenes and alkynes . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, trimethyl-1-octenyl-, is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to other silanes. This makes it particularly useful in applications requiring hydrophobicity and flexibility. Its ability to undergo various chemical reactions and its compatibility with different substrates make it a versatile compound in both research and industrial settings.

Properties

CAS No.

65644-33-9

Molecular Formula

C11H24Si

Molecular Weight

184.39 g/mol

IUPAC Name

trimethyl(oct-1-enyl)silane

InChI

InChI=1S/C11H24Si/c1-5-6-7-8-9-10-11-12(2,3)4/h10-11H,5-9H2,1-4H3

InChI Key

DWVPGZOBZDSBQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C[Si](C)(C)C

Origin of Product

United States

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